Terephthalic-carboxy-13C2 acid, with the chemical formula C8H6O4 and CAS number 121191-53-5, is an isotopically labeled derivative of terephthalic acid. It is characterized by the incorporation of two carbon-13 isotopes, making it a valuable compound for various research applications, particularly in the fields of chemistry and biochemistry. The compound appears as a white to off-white solid and has a melting point greater than 300 °C, indicating its thermal stability .
These methods ensure that the final product retains its isotopic integrity while providing high yields.
Terephthalic-carboxy-13C2 acid is primarily used in research settings:
Interaction studies involving terephthalic-carboxy-13C2 acid focus on its behavior in biological systems and its interactions with other biomolecules. These studies help elucidate metabolic pathways and the compound's role within various biochemical contexts. The isotopic labeling allows researchers to track its incorporation into larger biomolecules or its degradation products over time.
Terephthalic-carboxy-13C2 acid shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Terephthalic Acid | C8H6O4 | Parent compound; widely used in polyester production. |
Isophthalic Acid | C8H6O4 | Isomer with different properties; used in specialty plastics. |
Phthalic Acid | C8H6O4 | Lower melting point; used in plasticizers and dyes. |
1,4-Cyclohexanedicarboxylic Acid | C8H10O4 | Different ring structure; used in nylon production. |
The uniqueness of terephthalic-carboxy-13C2 acid lies primarily in its isotopic labeling, which allows it to be utilized specifically for tracing and analytical applications that require precise tracking of molecular pathways without interference from non-labeled counterparts .
Isotopic labeling is a cornerstone of modern chemical and biochemical research, enabling precise tracking of molecular pathways, reaction mechanisms, and material degradation. Stable isotopes like 13C offer non-radioactive alternatives for long-term studies, avoiding decay-related artifacts while retaining chemical equivalence to natural isotopes. Applications span metabolic flux analysis, polymer degradation monitoring, and metabolic pathway elucidation.
Key Advantages of 13C Labeling
The synthesis of terephthalic-carboxy-¹³C₂ acid begins with the judicious selection of isotopically enriched precursors. Para-xylene (PX) derivatives labeled with ¹³C at specific positions are commonly employed, as their oxidation yields carboxyl groups with retained isotopic integrity. For instance, para-xylene-2,2′-¹³C₂ undergoes controlled oxidation to introduce ¹³C labels exclusively at the carboxyl positions of terephthalic acid [1] [2].
Traditional industrial methods for terephthalic acid production involve cobalt-manganese-bromide (Co/Mn/Br) catalysts in acetic acid solvent under high-temperature conditions (195–230°C) [2]. However, these harsh conditions risk isotopic scrambling, which compromises ¹³C purity. Recent innovations, such as the UV-enhanced ozonation process, offer a milder alternative. In this approach, PX reacts with ozone under UV irradiation in acetonitrile solvent, achieving an 84% yield of terephthalic acid without metal catalysts [2]. The mechanism involves sequential insertion of oxygen atoms into methyl groups, followed by oxidation of intermediate aldehydes to carboxyl groups [2].
Solvent choice critically impacts isotopic retention. Acetonitrile, used in the ozonation method, minimizes side reactions compared to corrosive acetic acid. Density functional theory (DFT) calculations reveal that water traces in acetonitrile generate hydroxyl radicals, which could degrade the aromatic ring if unmanaged [2]. Thus, anhydrous conditions are prioritized during ¹³C-labeled precursor oxidation to prevent isotopic dilution.
The Co/Mn/Br system, while effective for bulk terephthalic acid production, introduces challenges in isotopic labeling due to metal-mediated side reactions. In contrast, the UV/ozone method eliminates metal catalysts entirely, relying on photolytic ozone cleavage to produce reactive oxygen species (e.g., O(¹D)) [2]. This approach avoids contamination from transition metals, which could interfere with downstream applications like nuclear magnetic resonance (NMR) studies.
A key advantage of ozone-based oxidation is its selectivity for methyl groups over carboxylated intermediates. Traditional Co/Mn/Br systems exhibit reduced activity toward methyl groups adjacent to carboxylates, necessitating higher temperatures that risk decarboxylation [2]. Ozone, however, oxidizes aldehydes to carboxyl groups at ambient temperatures, preserving the ¹³C labels at the carboxyl positions [2].
Post-synthesis purification employs recrystallization and high-performance liquid chromatography (HPLC) to isolate terephthalic-carboxy-¹³C₂ acid from unreacted precursors and byproducts. Sigma-Aldrich’s product specifications highlight the use of mass-directed purification to achieve ≥99 atom % ¹³C purity [1] [3].
Isotopic purity is validated via mass spectrometry and ¹³C NMR. Mass shifts of +2 atomic mass units (AMU) confirm the presence of two ¹³C atoms, while ¹³C NMR spectra exhibit distinct carboxyl carbon resonances at δ ~167 ppm [1] [4]. For example, the SMILES string O=¹³CC₁=CC=C(¹³C=O)C=C₁ explicitly denotes the ¹³C positions in the molecule [1].
The limited availability of ¹³C-enriched precursors, such as para-xylene-2,2′-¹³C₂, escalates production costs. Synthesis of these precursors often requires multi-step routes involving ¹³C-labeled benzene or succinic acid, as demonstrated in the preparation of ¹³C₈-terephthalic acid [3] [4].
While acetonitrile is less corrosive than acetic acid, its high volatility complicates large-scale recovery. Industrial adoption of the UV/ozone method necessitates closed-loop solvent systems to minimize waste and operational costs [2].
Scaling UV/ozone reactors introduces inhomogeneities in light distribution and ozone concentration, potentially leading to inconsistent oxidation rates. Computational fluid dynamics (CFD) modeling is employed to optimize reactor designs for uniform reaction conditions [2].
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